molecular formula C7H16ClN3O2 B2573792 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride CAS No. 2044745-45-9

3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride

Cat. No.: B2573792
CAS No.: 2044745-45-9
M. Wt: 209.67
InChI Key: SVSUJAOLZHZLAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride is a chemical compound with the molecular formula C7H16ClN3O2 and a molecular weight of 209.67 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H15N3O2.ClH/c1-8-7(11)10-4-6-5-12-3-2-9-6;/h6,9H,2-5H2,1H3,(H2,8,10,11);1H . This code represents the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder and it is stored at room temperature .

Scientific Research Applications

Corrosion Inhibition

A study highlighted the effectiveness of urea-derived Mannich bases, including a compound similar to "3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride," as corrosion inhibitors for mild steel surfaces in hydrochloric acid solutions. These inhibitors show mixed-type inhibition behavior and adhere to the Langmuir adsorption isotherm, suggesting their potential in protecting steel structures against corrosion (M. Jeeva et al., 2015).

Neurokinin-1 Receptor Antagonism

Another application involves neurokinin-1 receptor antagonism, where derivatives of the compound have shown significant efficacy in pre-clinical tests relevant to emesis and depression, highlighting their potential as therapeutic agents in these areas (T. Harrison et al., 2001).

Chemotherapy

Compounds related to "this compound" have been examined for their chemotherapeutic activity against rat leukemia, demonstrating the potential of water-soluble substances in this chemical family for cancer treatment (W. Zeller et al., 1979).

Carcinogenicity Studies

Research on the carcinogenicity of similar compounds has been conducted, with results indicating increased tumor risks in certain organs upon repeated administration, which underscores the importance of evaluating the long-term safety of these compounds (M. Berger et al., 1988).

PI3 Kinase Inhibition

The stereochemical determination and synthesis of an active metabolite of a potent PI3 kinase inhibitor have been described, illustrating the compound's role in cancer therapy by targeting specific pathways involved in cell proliferation and survival (Zecheng Chen et al., 2010).

Antibacterial Activity

Research has shown the synthesis and screening of derivatives for their capacity to inhibit specific bacterial DNA polymerases and the growth of Gram-positive bacteria, highlighting their potential as antibacterial agents (C. Zhi et al., 2005).

Rheology and Morphology Tuning

A study demonstrated that the compound forms hydrogels in various acids, with the gels' physical properties being tunable based on the anion identity. This application is important for materials science, particularly in designing materials with specific mechanical and structural properties (G. Lloyd & J. Steed, 2011).

Antiepileptic Properties

Derivatives have also been explored for their antiepileptic properties, with some showing significant activity in preclinical models. This research opens the door to new treatments for epilepsy (C. R. Prakash & S. Raja, 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1-methyl-3-(morpholin-3-ylmethyl)urea;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2.ClH/c1-8-7(11)10-4-6-5-12-3-2-9-6;/h6,9H,2-5H2,1H3,(H2,8,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSUJAOLZHZLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC1COCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.